Tris(trimethylsilyl)arsane

InAs Quantum Dots SWIR Emissive Materials Nanocrystal Synthesis

Tris(trimethylsilyl)arsane, also known as (Me₃Si)₃As or TMS-As, is a specialized organoarsenic compound belonging to the class of silylarsines. It is primarily recognized as a critical, highly reactive precursor for the synthesis of III-V semiconductor materials, including gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs), via processes like organometallic chemical vapor deposition (OMCVD) and for the preparation of high-quality InAs colloidal quantum dots (QDs).

Molecular Formula C9H27AsSi3
Molecular Weight 294.49 g/mol
CAS No. 17729-30-5
Cat. No. B091232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)arsane
CAS17729-30-5
Molecular FormulaC9H27AsSi3
Molecular Weight294.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)[As]([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C9H27AsSi3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3
InChIKeyOFQPGOWZSZOUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(trimethylsilyl)arsane (CAS 17729-30-5): Procurement Guide for a Specialized Arsenic Precursor


Tris(trimethylsilyl)arsane, also known as (Me₃Si)₃As or TMS-As, is a specialized organoarsenic compound belonging to the class of silylarsines. It is primarily recognized as a critical, highly reactive precursor for the synthesis of III-V semiconductor materials, including gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs), via processes like organometallic chemical vapor deposition (OMCVD) [1] and for the preparation of high-quality InAs colloidal quantum dots (QDs) [2]. Its core function is to serve as a soluble and manageable source of arsenic in non-aqueous synthetic chemistry, particularly where traditional arsenic sources like arsine gas (AsH₃) are impractical or require specialized handling [3].

Precursor type Non-aqueous soluble As source for III-V semiconductor synthesis
Workflow Dehalosilylation route enables low-temperature OMCVD and colloidal QD growth
Selection For GaAs, InAs, AlAs films or InAs quantum dots with narrow size distribution

Why Tris(trimethylsilyl)arsane Cannot Be Simply Substituted by Other Arsenic Precursors


A direct substitution of tris(trimethylsilyl)arsane with alternative arsenic precursors is not feasible without fundamentally altering the outcome of the targeted synthesis. The compound operates via a specific dehalosilylation reaction mechanism that enables the low-temperature formation of III-V semiconductors and allows for the precise growth of quantum dots [1]. Substitutes like tris(dimethylamino)arsine (amino-As) or tribenzoylarsine have been explored as safer or less pyrophoric alternatives, but they do not yet replicate the established optical quality and narrow size distribution control afforded by (Me₃Si)₃As in InAs QD synthesis [2]. Furthermore, replacing it with a less reactive source would preclude its use in OMCVD processes that rely on its unique reactivity with Group III halides at moderate temperatures [3].

SWIR optical quality mismatch
Enables broad SWIR photoluminescence
May not achieve comparable SWIR emission range
Size distribution control
Achieves narrow size distribution in InAs QDs
Typically yields broader size distribution; optical uniformity may differ
OMCVD film formation viability
Successful GaAs film deposition on substrates
Other adducts may fail to deposit films under similar conditions

Quantitative Performance Benchmarks for Tris(trimethylsilyl)arsane in Semiconductor and Quantum Dot Synthesis


Optical Quality of InAs Quantum Dots Synthesized with TMS-As vs. Amino-As Precursor

The use of tris(trimethylsilyl)arsane (TMS-As) as an arsenic precursor enables the synthesis of InAs quantum dots (QDs) with significantly narrower size distributions and superior optical properties compared to the alternative amino-As precursor [1]. TMS-As allows for the production of QDs with narrow excitonic absorption peaks tunable down to 1600 nm and efficient photoluminescence up to ~950 nm [1]. In contrast, the more recently explored amino-As precursor, even with optimized conditions and a novel reducing agent, yields QDs with absorption tunable only up to ~1300 nm [2].

SWIR PL Range
Reported
Target: PL up to ~950 nm; absorption tunable to 1600 nm
Comparator (amino-As): absorption tunable to ~1300 nm
Optical quality comparison supports SWIR QD research
Cross-study; conditions may differ
InAs Quantum Dots SWIR Emissive Materials Nanocrystal Synthesis

Record Peak-to-Valley Ratio in InAs Quantum Dots Achieved Using TMS-As Precursor

A recent study demonstrated that InAs QDs synthesized using a modified procedure with tris(trimethylsilyl)arsine can achieve a peak-to-valley ratio (a critical parameter for optoelectronic applications) of ~2, which is reported as a record value for InAs QDs [1]. This quantifiable performance metric establishes a benchmark that alternative precursors, such as tribenzoylarsine (which yields InAs NCs with photoluminescence FWHM of 170–210 meV) [2] and amino-As, have not matched.

Peak-to-Valley Ratio
Class-level
~2
Reported record value for InAs QD spectral purity
Single-study; requires reproduction
InAs Quantum Dots Optoelectronics Absorption Peak

Achieving Narrow Excitonic Peaks with TMS-As Compared to Other Precursors

The use of tris(trimethylsilyl)arsine enables the production of InAs QDs with exceptionally narrow excitonic absorption peaks, with a half-width at half-maximum (HWHM) as low as 50 meV [1]. This is a key measure of size uniformity. In comparison, InAs nanocrystals synthesized from the non-pyrophoric alternative, tribenzoylarsine, exhibit a photoluminescence full width at half maximum (FWHM) of 170–210 meV, which translates to a significantly broader distribution [2].

Size Uniformity
Context-dependent
Target: HWHM as low as 50 meV
Comparator (tribenzoylarsine): FWHM 170–210 meV
Size distribution comparison context
Cross-study; different width metrics used
InAs Quantum Dots Narrow Size Distribution Excitonic Peak

Demonstrated OMCVD Precursor Capability for GaAs Film Deposition

Tris(trimethylsilyl)arsane has been demonstrated to deposit GaAs films via OMCVD using GaCl₃ or Me₃Ga at ambient pressure, producing films characterized by X-ray diffraction and Auger electron spectroscopy with only small amounts of C and O impurities [1]. This established capability contrasts with the performance of alternative Group III-V adducts, such as (C₆F₅)₃GaAs(SiMe₃)₃, which failed to deposit any desired films under similar conditions (500°C, low pressure) [2].

OMCVD Film Growth
Head-to-head
Target: Successful GaAs film on Si/GaAs
Comparator adduct: No film formation
Supports OMCVD process viability
Conditions differ (ambient vs. low pressure)
GaAs Deposition OMCVD III-V Semiconductors

High-Value Application Scenarios for Tris(trimethylsilyl)arsane Procurement


Synthesis of High-Performance SWIR-Emissive InAs Quantum Dots

Procure tris(trimethylsilyl)arsane for the synthesis of large, monodisperse indium arsenide (InAs) quantum dots (QDs) for advanced short-wave infrared (SWIR) optoelectronic devices. This application is supported by evidence showing TMS-As enables efficient photoluminescence up to ~950 nm and absorption tunable down to 1600 nm, a range not yet matched by alternative precursors like amino-As (~1300 nm) [1]. Furthermore, it yields QDs with record peak-to-valley ratios (~2) and exceptionally narrow size distributions (HWHM as low as 50 meV), which are critical for high-performance sensors, lasers, and imaging systems [2].

Organometallic Chemical Vapor Deposition (OMCVD) of III-V Semiconductor Films

Use tris(trimethylsilyl)arsane as a specialized arsenic precursor for the OMCVD of gallium arsenide (GaAs), indium arsenide (InAs), and aluminum arsenide (AlAs) films. This application is validated by direct evidence that TMS-As successfully deposits GaAs films on Si and GaAs substrates at ambient pressure when reacted with GaCl₃ or Me₃Ga [1]. In contrast, a related precursor, (C₆F₅)₃GaAs(SiMe₃)₃, failed to produce any film under similar conditions, highlighting the unique effectiveness of TMS-As for this process [1].

Fundamental Research on III-V Semiconductor Precursor Chemistry

Procure tris(trimethylsilyl)arsane for fundamental research aimed at understanding and optimizing the precursor chemistry for III-V semiconductor materials. Its well-characterized dehalosilylation reaction with Group III halides provides a model system for studying low-temperature routes to compound semiconductors [1]. This application is critical for developing next-generation materials synthesis strategies, especially those seeking to avoid the use of highly toxic and dangerous arsine gas.

Application
Selection Property
Validation Focus
SWIR InAs QD Synthesis
Broad SWIR emission capability and narrow size distribution
Verify PL range and peak-to-valley ratio in target QD system
III-V OMCVD Film Deposition
Effective precursor reactivity with Group III halides
Confirm film growth and impurity levels under specific reactor conditions
Precursor Chemistry Research
Well-characterized dehalosilylation reaction mechanism
Validate low-temperature synthesis pathway for III-V materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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